molecular formula C8H15NO3 B14482971 Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate CAS No. 64018-36-6

Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate

Cat. No.: B14482971
CAS No.: 64018-36-6
M. Wt: 173.21 g/mol
InChI Key: BNEJOJWGZFYRAP-QMMMGPOBSA-N
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Description

Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by its unique structure, which includes three methyl groups and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between a suitable amino alcohol and a carbonyl compound under acidic or basic conditions can lead to the formation of the oxazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of starting materials, the cyclization reaction, and purification of the final product through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The methyl groups and the carboxylate ester can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-4-carboxylate
  • Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-6-carboxylate

Uniqueness

Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

64018-36-6

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C8H15NO3/c1-7(2)5-8(3,12-9-7)6(10)11-4/h9H,5H2,1-4H3/t8-/m0/s1

InChI Key

BNEJOJWGZFYRAP-QMMMGPOBSA-N

Isomeric SMILES

C[C@]1(CC(NO1)(C)C)C(=O)OC

Canonical SMILES

CC1(CC(ON1)(C)C(=O)OC)C

Origin of Product

United States

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